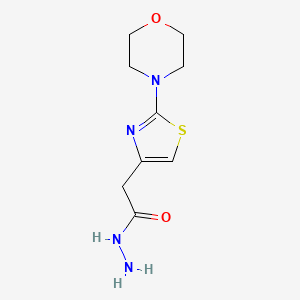

(2-Morpholin-4-yl-thiazol-4-yl)-acetic acid hydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-Morpholin-4-yl-thiazol-4-yl)-acetic acid hydrazide” is a product used for proteomics research applications . Its molecular formula is C9H14N4O2S and it has a molecular weight of 242.3 .

Physical And Chemical Properties Analysis

The molecular weight of “(2-Morpholin-4-yl-thiazol-4-yl)-acetic acid hydrazide” is 242.3 . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

1. Analgesic and Anti-Inflammatory Activities

(2-Morpholin-4-yl-thiazol-4-yl)-acetic acid hydrazide derivatives have been investigated for their analgesic and anti-inflammatory activities. A study by Salgın-Gökşen et al. (2007) synthesized derivatives containing 5-methyl-2-benzoxazolinone and found them to exhibit high activity in the analgesic and anti-inflammatory fields. However, these compounds were mostly inactive against bacteria and fungi (Salgın-Gökşen et al., 2007).

2. Spectral and Theoretical Analysis

A compound structurally similar to (2-Morpholin-4-yl-thiazol-4-yl)-acetic acid hydrazide, namely N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N´-thiophen-2ylmethylene-Chloro-acetic acid hydrazide, underwent spectral and theoretical analysis. This study by Kanmazalp et al. (2019) focused on the optimized molecular structure, chemical shift values, and vibrational assignments based on the density functional method (Kanmazalp et al., 2019).

3. Phosphoinositide 3-Kinase Inhibitors

Morpholine derivatives, including 4-(1,3-Thiazol-2-yl)morpholine, have been identified as potent inhibitors of phosphoinositide 3-kinase. The study by Alexander et al. (2008) presents structure-activity relationship (SAR) data and shows the utility of these compounds in xenograft models of tumor growth (Alexander et al., 2008).

4. Antimicrobial Investigations

The hydrazide of (tetrazol-5-yl)acetic acid, structurally related to (2-Morpholin-4-yl-thiazol-4-yl)-acetic acid hydrazide, was studied for its antimicrobial properties. The reaction with isothiocyanates and further cyclization led to compounds with promising antimicrobial activities. Wujec et al. (2007) confirmed the structures of these compounds using analytical and spectroscopic methods (Wujec et al., 2007).

Wirkmechanismus

Target of Action

The primary targets of 2-(2-Morpholinothiazol-4-yl)acetohydrazide are the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes . These enzymes play a vital role in the initiation and progression of inflammatory reactions .

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical pathways they are involved in .

Biochemical Pathways

The affected pathways are those involved in the metabolism of arachidonic acid (AA), a key component of inflammatory reactions. COX-2 and 5-LOX are two important enzymes in the AA cascade. COX-2 is an inducible enzyme and is overexpressed in inflammation and tissue damage . By inhibiting these enzymes, the compound disrupts the production of prostaglandins and thromboxanes from AA, thereby mitigating the inflammatory response .

Result of Action

The molecular and cellular effects of the compound’s action are primarily anti-inflammatory. By inhibiting COX-2 and 5-LOX, the compound reduces the production of inflammatory mediators, thereby alleviating inflammation .

Eigenschaften

IUPAC Name |

2-(2-morpholin-4-yl-1,3-thiazol-4-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2S/c10-12-8(14)5-7-6-16-9(11-7)13-1-3-15-4-2-13/h6H,1-5,10H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIUMPOWIPFBAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Morpholin-4-yl-thiazol-4-yl)-acetic acid hydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B2452212.png)

![1-(3-Chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2452218.png)

![2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B2452222.png)

![N-(3-methoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2452224.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-{4-[2-(2-methylphenyl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2452226.png)

![5-[1-(Difluoromethyl)-5-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2452230.png)